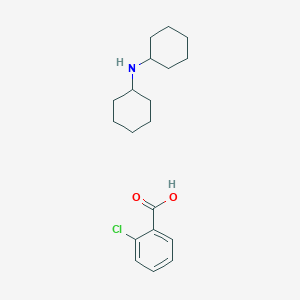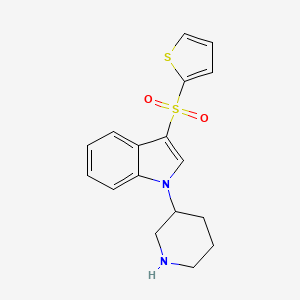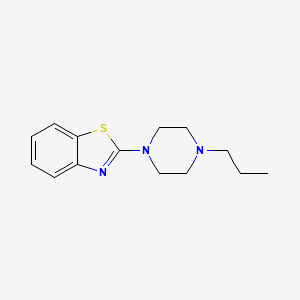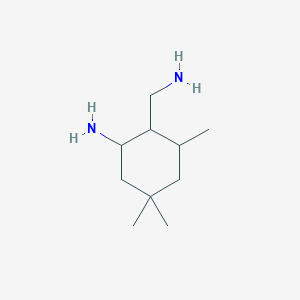
2,3-Dibromonorbornadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromonorbornadiene is an organic compound with the molecular formula C7H6Br2. It is a derivative of norbornadiene, a bicyclic hydrocarbon, where two bromine atoms are substituted at the 2 and 3 positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dibromonorbornadiene can be synthesized through several methods. One common approach involves the bromination of norbornadiene using brominating agents such as 1,2-dibromotetrachloroethane . Another method includes the use of p-toluenesulfonyl bromide as a bromine source, which provides a one-pot route to synthesize this compound in a yield of 37% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of brominating agent and reaction conditions can significantly impact the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 2,3-Dibromonorbornadiene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be selectively substituted through Suzuki cross-coupling reactions.
Cycloaddition Reactions: It can participate in photoinduced intramolecular [2+2] cycloaddition to yield its valence isomer, quadricyclane.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Typically involves palladium catalysts and organoboron reagents under mild conditions.
Cycloaddition: Requires UV light or heat to induce the reaction.
Major Products:
Substitution Products: Various substituted norbornadienes depending on the reagents used.
Cycloaddition Products: Quadricyclane, a strained molecule useful for energy storage applications.
科学研究应用
2,3-Dibromonorbornadiene has several applications in scientific research:
Molecular Solar-Thermal Energy Storage: It is used in molecular solar-thermal (MOST) systems for storing solar energy.
Photoswitches: Employed in the development of fluorescent photoswitches for optical memory storage and biological imaging.
Polymer Synthesis: Utilized in ring-opening metathesis polymerization (ROMP) to create polynorbornadienes with various functional groups.
作用机制
The mechanism of action of 2,3-dibromonorbornadiene in its applications involves its ability to undergo reversible photoisomerization. For instance, in MOST systems, it can absorb sunlight and convert to quadricyclane, storing energy in the process. The energy can be released by reversing the isomerization . In photoswitches, the compound’s fluorescence properties change upon photoisomerization, making it useful for imaging and memory storage .
相似化合物的比较
2-Bromo-3-chloronorbornadiene: Similar in structure but with different halogen substitutions, leading to varied reactivity and applications.
2,3-Dibromonorbornene: Another brominated derivative with different reactivity due to the absence of the diene structure.
Uniqueness: 2,3-Dibromonorbornadiene’s unique combination of bromine atoms and the norbornadiene structure provides distinct reactivity, making it particularly valuable in energy storage and photoswitching applications. Its ability to undergo selective substitution and cycloaddition reactions further enhances its versatility in synthetic chemistry.
属性
分子式 |
C7H6Br2 |
|---|---|
分子量 |
249.93 g/mol |
IUPAC 名称 |
2,3-dibromobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H6Br2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-5H,3H2 |
InChI 键 |
RHFUUOTVAVJELK-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC1C(=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15158264.png)
